
6-Hydroxypteridine
Descripción general
Descripción
6-Hydroxypteridine is a naturally occurring compound of the pteridine family. It is a small molecule with a molecular weight of 148.12 g/mol. The IUPAC name for a similar compound, 7-hydroxypteridine-6-carboxylic acid, is 7-hydroxy-6-pteridinecarboxylic acid .
Synthesis Analysis
A convergent synthesis route of 6-hydroxygenistein (6-OHG), a similar compound, was reported, starting from biochanin A, via methylation, bromination, methoxylation, and demethylation . The structure of the products was confirmed by MS, IR, 1 H NMR, and 13 C NMR analysis .Molecular Structure Analysis
The molecular structures of the title compound have been optimized using both DFT and HF methods . Molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .Chemical Reactions Analysis
The degradation of 4-, 6-, and 7-hydroxypteridine by acid and alkali has been studied . The electrochemical reduction of this compound involves adsorption processes .Aplicaciones Científicas De Investigación
Biomarker Potential in Cancer Diagnosis
6-Hydroxypteridine and its derivatives, as part of the pteridine family, have shown potential in cancer diagnosis. In urine samples of cancer patients, levels of certain pteridines, including 6-hydroxymethylpterin, were significantly higher compared to healthy subjects, suggesting their utility as noninvasive biomarkers for cancer detection (Gamagedara, Gibbons, & Ma, 2011). Similarly, 6-hydroxymethylpterin levels were normalized by urine specific gravity, improving performance in cancer detection applications (Burton, Shi, & Ma, 2014).
Photo-Oxidants and Fluorescence Studies
Pteridine derivatives, including this compound, exhibit strong fluorescence and act as photo-oxidants. The pH-related fluorescence quenching mechanism of these compounds has been investigated, revealing their ability to undergo excited-state proton transfer in acidic conditions, influencing fluorescence intensity (Liu & Sun, 2018).
Therapeutic Potential in Neurological Disorders
This compound derivatives have been explored for their therapeutic potential in neurological disorders. For example, 6-hydroxydopamine, a neurotoxin used in experimental models of Parkinson's disease, demonstrates how the neurotoxicity of this compound derivatives can be utilized for scientific research (Hanrott et al., 2006).
Applications in Chemical Synthesis
This compound has been employed in chemical synthesis, exemplified by the chemoselective oxidation of 6-hydroxyalkylpteridine, leading to the production of 6-acylpteridine derivatives. This process highlights the compound's utility in more complex chemical reactions (Murata, Landge, Kudoh, & Yamada, 2007).
Mecanismo De Acción
Target of Action
6-Hydroxypteridine, also known as pteridin-6(5h)-one, primarily targets the enzyme 2-amino-4-hydroxy-6-hydroxymethyldihydropteridine pyrophosphokinase . This enzyme is found in Escherichia coli (strain K12) .
Biochemical Pathways
This compound is involved in the pteridine biosynthetic pathway . In this pathway, xanthopterin serves as a precursor to leucopterin and erythropterin .
Result of Action
Pteridines, including this compound, are known to play important roles in cellular electron transport . They are also seen as important regulators of cell division, even in the highest forms of life .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of cyanide and heavy metals can affect the production of pterin compounds
Análisis Bioquímico
Biochemical Properties
6-Hydroxypteridine is involved in several biochemical reactions. It is a derivative of pteridine, a key component in the synthesis of folic acid .
Cellular Effects
The cellular effects of this compound are primarily related to its role in the synthesis of folic acid . Folic acid is essential for cell division and growth, and deficiencies can lead to various health problems, including megaloblastic anemia and neural tube defects in developing embryos .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its involvement in the synthesis of folic acid . Folic acid acts as a coenzyme in single-carbon transfers, playing a vital role in the synthesis of nucleic acids and amino acids .
Temporal Effects in Laboratory Settings
Given its role in folic acid synthesis, it is likely that its effects would be most pronounced during periods of rapid cell division and growth .
Metabolic Pathways
This compound is involved in the metabolic pathway of folic acid synthesis . Folic acid is synthesized from pteridine derivatives, including this compound, through a series of enzymatic reactions .
Transport and Distribution
Given its role in folic acid synthesis, it is likely that it is transported to sites where folic acid is synthesized and utilized .
Subcellular Localization
Given its role in folic acid synthesis, it is likely localized to the cytoplasm where the enzymes involved in folic acid synthesis are located .
Propiedades
IUPAC Name |
5H-pteridin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N4O/c11-5-2-8-6-4(10-5)1-7-3-9-6/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUPDDKRJOMELAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=NC=N1)N=CC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00343560 | |
| Record name | 6-Hydroxypteridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00343560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2432-26-0 | |
| Record name | 6-Hydroxypteridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00343560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 6-hydroxypteridine?
A1: this compound has the molecular formula C6H4N4O and a molecular weight of 148.12 g/mol.
Q2: How is this compound synthesized?
A2: 6-Hydroxypteridines can be synthesized through various methods. One approach involves the condensation of 4,5-diaminopyrimidines with chloral. [] Another method utilizes the condensation of 5,6-diaminouracils with ethyl aroylpyruvates in the presence of hydrochloric acid. [] This reaction yields 7-(acylmethyl)-6-hydroxypteridines, which can be further hydrolyzed to obtain 6-hydroxy-7-methylpteridines. []
Q3: What is interesting about the electrochemical behavior of this compound?
A3: this compound exhibits unique electrochemical properties. Studies have shown that adsorption processes play a significant role in its electrochemistry. [, ] This adsorption behavior is crucial for understanding its interactions with electrode surfaces and potential applications in electrochemical sensing or catalysis.
Q4: Can you describe the structure-activity relationship (SAR) of this compound derivatives?
A4: Modifications to the this compound scaffold significantly influence its biological activity. For instance, the introduction of styryl or acylmethyl groups at positions 6 and 7 alters the compound's properties. [, ] Researchers have synthesized 7-hydroxy-6-styrylpteridine and various 7-(2-arylvinyl)-6-hydroxypteridines to investigate these effects. [] Similarly, the synthesis of 6-(acylmethyl)-7-hydroxypteridines and their isomers highlights the impact of substituent position on the compound's reactivity. []
Q5: What is known about the stability of this compound?
A5: this compound and its derivatives exhibit interesting stability profiles. For instance, 4-aza-6-nitrobenzofuroxan, a related compound, displays remarkable stability in aqueous solutions due to the formation of a stable hydrate. [] This hydration is attributed to the compound's electrophilic nature. [] Understanding the factors influencing the stability of this compound derivatives is crucial for their potential applications in various fields.
Q6: What are the potential applications of this compound in drug discovery?
A6: While the provided research papers primarily focus on the chemical synthesis and properties of this compound derivatives, their structural similarity to known bioactive molecules suggests potential applications in drug discovery. For example, pteridine derivatives have been explored as inhibitors of mTOR, a key regulator of cellular growth and metabolism. [] The optimization of mTOR inhibitors using property-based drug design and Free-Wilson analysis highlights the importance of structural modifications in achieving desired pharmacological properties. []
Q7: Are there any analytical techniques used to study this compound?
A7: While not extensively detailed in the provided abstracts, various analytical techniques are likely employed to characterize and quantify this compound and its derivatives. These may include:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


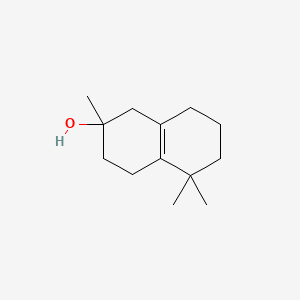

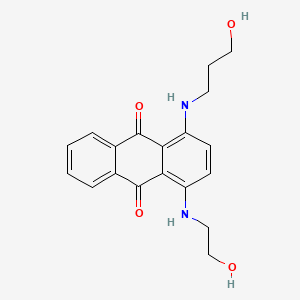
![1-Propanaminium, N-ethyl-N,N-dimethyl-3-[(1-oxooctadecyl)amino]-, ethyl sulfate](/img/structure/B1614864.png)
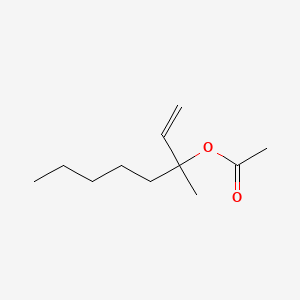
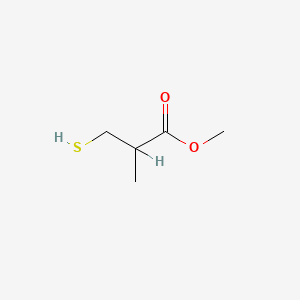

![Cyclohexanamine, 4-[(4-aminocyclohexyl)methyl]-N-[4-[(4-aminocyclohexyl)methyl]cyclohexyl]-](/img/structure/B1614873.png)
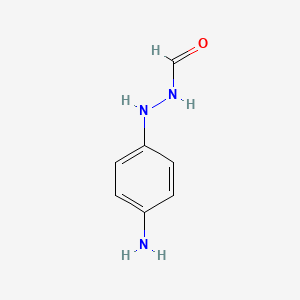
![Benzoic acid, 2-[bis(4-hydroxyphenyl)methyl]-, ethyl ester](/img/structure/B1614875.png)



![1,2-Propanediol, 3-[3-hydroxy-2-(9-octadecen-1-yloxy)propoxy]-](/img/structure/B1614880.png)
